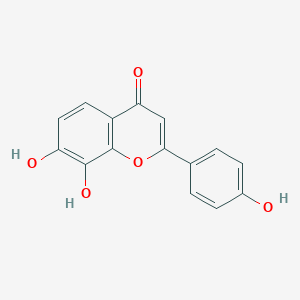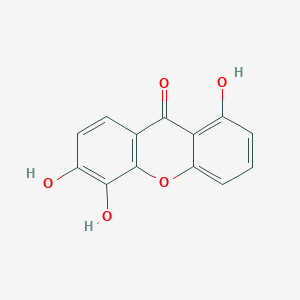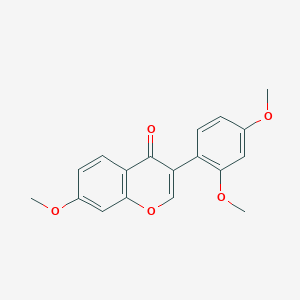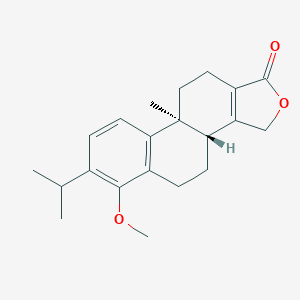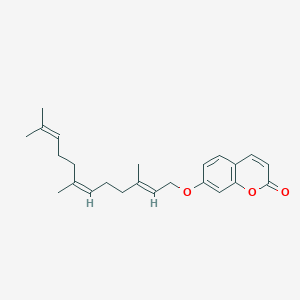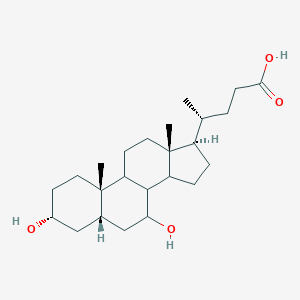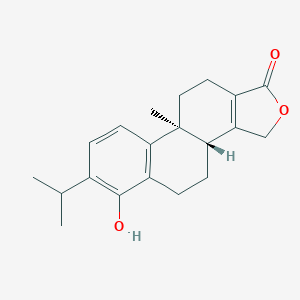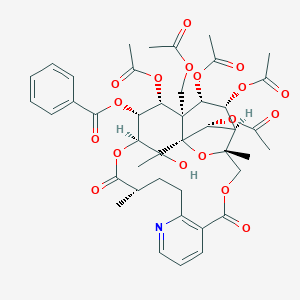
Wilforine
Overview
Description
Wilforine is a sesquiterpene pyridine alkaloid found in Tripterygium wilfordii plants . It has been found to significantly inhibit the efflux activity of P-glycoprotein (P-gp) .
Synthesis Analysis
A study on the quantitative analysis, cytotoxicity, and pharmacokinetics of this compound in Tripterygium glycosides tablet (TGT) preparation was conducted . The study revealed that the quality of four alkaloids showed significant difference among four manufacturers, and they were abundant component in TGT from three manufacturers of all .
Chemical Reactions Analysis
The inhibitory effect of this compound on P-gp efflux and the underlying mechanism were evaluated by assays for calcein-AM uptake, rhodamine123 and doxorubicin efflux, ATPase activity, real-time quantitative RT-PCR, apoptosis, and cell cycle analysis .
Scientific Research Applications
1. Insecticidal Properties and Mechanisms
- Wilforine, a sesquiterpene alkaloid from Tripterygium wilfordii, has been shown to exhibit strong insecticidal activity. Studies reveal that its mechanism of action involves disruption of calcium signaling pathways in insects, specifically targeting the plasma membrane calcium transporting ATPase (PMCA) and inositol 1,4,5-trisphosphate receptor (IP3R) in the armyworm Mythimna separata (Lu et al., 2021). Additional research indicates that this compound affects the expression of ryanodine receptor (MsRyR) genes, further impacting calcium signaling and muscle contraction, leading to insect paralysis and death (Ma et al., 2021).
2. Muscle Cell Impact
- Research on the impact of this compound on the muscle cells of Mythimna separata has shown significant microstructural and ultrastructural changes, including damage to muscle cells, disruption of Z-lines, swollen mitochondria, and other cellular pathologies, leading to paralysis and death of the insects (Ma et al., 2017).
3. Calcium Signaling Pathway Effects
- This compound has been found to influence the calcium signaling pathway in Mythimna Separata myocytes, causing an increase in intracellular calcium ion concentration, suggesting that its targets include the sarcoplasmic reticulum and ryanodine receptor (RyR). This dysregulation of calcium homeostasis results in insect paralysis and death (Ma et al., 2019).
4. Anti-inflammatory Effects
- A study examining the effects of this compound on inflammatory cytokine release in lipopolysaccharide-induced RAW264.7 cells found that this compound can significantly decrease the levels of TNF-α, IL-6, and NO, suggesting potential anti-inflammatory effects (Li-n, 2014).
5. Bioavailability Study
- A bioavailability study of this compound in rats, using a sensitive LC-MS/MS method, estimated the oral absolute bioavailability of this compound to be approximately 84%. This study provides insights into the pharmacokinetics of this compound, albeit outside the scope of drug use and dosage (Su et al., 2015).
6. Biotransformation by Escherichia coli
- A preliminary study showed that Escherichia coli can transform this compound, indicating potential applications in the biotransformation of this compound for various purposes (Yu Ying-cai, 2012).
7. Chemotherapeutic Potential
- This compound has been identified to resensitize multidrug resistant cancer cells through competitive inhibition of P-glycoprotein, suggesting a potential role in overcoming drug resistance in cancer treatment (Chang et al., 2020).
Mechanism of Action
Target of Action
Wilforine, a monomeric compound of the anti-rheumatoid arthritis (RA) plant Tripterygium wilfordii Hook. f. (TwHF), has been found to primarily target Wnt11 . Wnt11 is a protein that plays a crucial role in the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as cell proliferation and differentiation .
Mode of Action
This compound inhibits the activation of the Wnt/β-catenin signaling pathway by decreasing the expression of Wnt11 . This inhibition results in a significant reduction in the proliferation of fibroblast-like synovial cells (FLS), which are the primary effector cells in the pathophysiology of RA . The effects of this compound were found to be reversed after overexpression of Wnt11, indicating a direct interaction between this compound and Wnt11 .
Biochemical Pathways
The Wnt11/β-catenin signaling pathway is the primary biochemical pathway affected by this compound . By inhibiting this pathway, this compound decreases the expression of several key proteins, including Wnt11, β-catenin, CCND1, GSK-3β, and c-Myc . This leads to a reduction in the inflammatory response and proliferation of FLS, thereby alleviating the symptoms of RA .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied, and it was found that the maximum concentration (Cmax) and the area under the curve (AUC) of this compound have dose-dependent and time-dependent characteristics . .
Result of Action
The primary result of this compound’s action is the alleviation of RA symptoms. It reduces the levels of inflammatory cytokines such as IL-6, IL-1β, and TNF-α in the peripheral blood of collagen-induced arthritis (CIA) rats . It also inhibits the expression of MMP3 and fibronectin, proteins involved in tissue remodeling and inflammation .
Safety and Hazards
Biochemical Analysis
Cellular Effects
Wilforine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the activation of fibroblast-like synovial cells (FLS) and improve rheumatoid arthritis (RA) through the Wnt11/β-catenin signaling pathway . It effectively alleviates the arthritis symptoms of collagen-induced arthritis (CIA) rats, reduces the levels of IL-6, IL-1β, and TNF-α in the peripheral blood of CIA rats, and inhibits the expression of MMP3 and fibronectin .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Wnt11/β-catenin signaling pathway . This compound inhibits the activation of this pathway and decreases the expression of Wnt11, β-catenin, CCND1, GSK-3β, and c-Myc . The effects of this compound are reversed after overexpression of Wnt11 .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Wilforine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-Hydroxy-3-methoxybenzaldehyde", "4-Hydroxyphenethylamine", "Sodium borohydride", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Methanol", "Chloroform", "Diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2-Hydroxy-3-methoxybenzaldehyde and 4-Hydroxyphenethylamine in ethanol using hydrochloric acid as a catalyst to form 2-(3,4-Dihydroxyphenethyl)-3-methoxybenzaldehyde", "Step 2: Reduction of 2-(3,4-Dihydroxyphenethyl)-3-methoxybenzaldehyde with sodium borohydride in methanol to form 2-(3,4-Dihydroxyphenethyl)-3-methoxybenzyl alcohol", "Step 3: Acetylation of 2-(3,4-Dihydroxyphenethyl)-3-methoxybenzyl alcohol with acetic anhydride in the presence of sodium acetate to form 2-(3,4-Dihydroxyphenethyl)-3-methoxybenzyl acetate", "Step 4: Cyclization of 2-(3,4-Dihydroxyphenethyl)-3-methoxybenzyl acetate with sodium hydroxide in ethanol to form Wilforine", "Step 5: Purification of Wilforine using a solvent such as chloroform or diethyl ether" ] } | |
CAS RN |
11088-09-8 |
Molecular Formula |
C43H49NO18 |
Molecular Weight |
867.8 g/mol |
IUPAC Name |
[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate |
InChI |
InChI=1S/C43H49NO18/c1-21-16-17-29-28(15-12-18-44-29)39(52)55-19-40(7)30-31(56-23(3)46)35(58-25(5)48)42(20-54-22(2)45)36(59-26(6)49)32(60-38(51)27-13-10-9-11-14-27)34(61-37(21)50)41(8,53)43(42,62-40)33(30)57-24(4)47/h9-15,18,21,30-36,53H,16-17,19-20H2,1-8H3/t21-,30+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m1/s1 |
InChI Key |
ZOCKGJZEUVPPPI-NCHBRQRASA-N |
Isomeric SMILES |
C[C@@H]1CCC2=C(C=CC=N2)C(=O)OC[C@@]3([C@H]4[C@@H]([C@@H]([C@]5([C@@H]([C@@H]([C@H]([C@@]([C@@]5([C@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
synonyms |
wilforine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





